REACTION_CXSMILES
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[Cl-].[NH:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]#[N:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.CN(C)[CH:15]=[O:16]>>[CH:15]([C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([C:11]#[N:12])[CH:6]=2)[NH:2][CH:3]=1)=[O:16]
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Name
|
|
Quantity
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4.24 mL
|
Type
|
reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
3.52 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
5.39 g
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Type
|
reactant
|
Smiles
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N1C=CC2=CC(=CC=C12)C#N
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 30 mins at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A solid precipitated
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Type
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ADDITION
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Details
|
further dimethylformamide (10 ml) was added to aid
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Type
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STIRRING
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Details
|
stirring
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Type
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STIRRING
|
Details
|
the reaction mixture was then stirred at room temperature for 3 hr
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Duration
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3 h
|
Type
|
ADDITION
|
Details
|
added
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Type
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CUSTOM
|
Details
|
to quench the reaction mixture which
|
Type
|
STIRRING
|
Details
|
was then stirred for 18 hr
|
Duration
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18 h
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
WAIT
|
Details
|
to stand, after 24 hr
|
Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
a pink solid had precipitated in the organic layer
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
FILTRATION
|
Details
|
organic layer filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CNC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.44 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |